molecular formula C25H25N5O3 B13451218 N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide

Cat. No.: B13451218
M. Wt: 443.5 g/mol
InChI Key: SIXRWSUKYNSLRT-UHFFFAOYSA-N
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Description

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-pyridin-3-ylbenzimidazole-4-carboxamide
  • 3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide

Uniqueness

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

SIXRWSUKYNSLRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2N=C1C3=CN=CC=C3)NC(=O)COC)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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